![molecular formula C9H7ClF3N B2594943 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2418693-06-6](/img/structure/B2594943.png)

4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

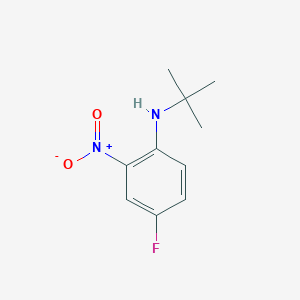

“4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine” is a chemical compound with the IUPAC name 2-chloro-4- (1- (trifluoromethyl)cyclopropyl)pyridine . It has a molecular weight of 221.61 . The compound is liquid at room temperature .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine”, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClF3N/c10-7-5-6 (1-4-14-7)8 (2-3-8)9 (11,12)13/h1,4-5H,2-3H2 . This code provides a unique representation of the compound’s molecular structure .Chemical Reactions Analysis

Trifluoromethylpyridines are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The compound is liquid at room temperature . It has a molecular weight of 221.61 . The InChI code for this compound is 1S/C9H7ClF3N/c10-7-5-6 (1-4-14-7)8 (2-3-8)9 (11,12)13/h1,4-5H,2-3H2 .Scientific Research Applications

- Crop Protection : 4-CTF derivatives play a crucial role in safeguarding crops from pests. The first commercially successful derivative, fluazifop-butyl , paved the way for over 20 new agrochemicals containing the trifluoromethylpyridine motif. These compounds are effective due to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

- Fungicides : Trifluoromethyl-substituted pyridine derivatives exhibit higher fungicidal activity compared to chlorine-substituted counterparts. For instance, 2,3,5-DCTF is utilized in the synthesis of fluazinam , a fungicide .

- Drug Development : Several trifluoromethylpyridine derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are undergoing clinical trials. The unique properties of the trifluoromethyl group contribute to their biological activities .

- Intermediate Synthesis : 4-CTF serves as an intermediate in the synthesis of various pharmaceutical compounds. For example, it acts as a building block for the condensation of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium .

- Metal-Organic Frameworks (MOFs) : 4-CTF participates in the synthesis of metal-organic frameworks, which have diverse applications in materials science and catalysis .

- Regioexhaustive Functionalization : Chloro(trifluoromethyl)pyridines serve as model substrates for studying regioselective functionalization reactions .

- The trifluoromethyl group’s unique physicochemical properties make 4-CTF an intriguing compound for further exploration. Researchers anticipate discovering novel applications in the future .

Agrochemicals

Pharmaceuticals

Functional Materials

Chemical Properties and Vapor-Phase Reactions

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The major use of trifluoromethylpyridine derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name |

4-chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWFCEIXNGQPSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC(=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)

![ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2594866.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2594867.png)

![3-Methoxy-1-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2594872.png)

![(S)-phenethyl-{1-[6-(3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yloxymethyl)-pyridin-2-yl]-ethyl}-amine](/img/structure/B2594874.png)

![(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2594875.png)

![N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2594876.png)

![N-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]acetamide](/img/structure/B2594881.png)

![1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2594883.png)